Potassium (5-chlorothiophen-2-yl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(5-chlorothiophen-2-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3S.K/c6-4-2-1-3(10-4)5(7,8)9;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFRQOVNXITSBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(S1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746452 | |
| Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190883-05-6 | |
| Record name | Potassium (5-chlorothiophen-2-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium 2-chlorothiophene-5-trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-chlorothiophen-2-yl Boronic Acid or Boronate Ester
Research Findings and Analysis
- Stability : this compound is stable to air and moisture, unlike many boronic acids, making it suitable for storage and handling.
- Functional Group Tolerance : The method is compatible with various functional groups, including halides and heterocycles, which is crucial for the synthesis of complex molecules.
- Scalability : The process is amenable to scale-up due to the mild conditions and straightforward isolation.
Advantages and Limitations
| Aspect | Potassium Trifluoroborate Approach | Boronic Acid Approach |
|---|---|---|
| Stability | High (air/moisture stable) | Moderate (prone to oxidation) |
| Handling | Easy (solid, crystalline) | Sometimes oily or unstable |
| Functional Group Tolerance | Excellent | Good, but less robust |
| Isolation | Simple filtration | Often requires chromatography |
| Cross-Coupling Utility | High (Suzuki-Miyaura) | High (but less stable) |
Summary Table: Preparation Overview
| Step | Key Reagents/Conditions | Notes |
|---|---|---|
| Borylation | n-BuLi/B(OMe)₃ or Pd/B₂pin₂ | Introduces boron at 2-position |
| Trifluoroborate Formation | KHF₂, MeOH/H₂O, RT | Precipitates stable potassium salt |
| Isolation | Filtration, washing, drying | High yield, solid product |
Chemical Reactions Analysis
Types of Reactions: Potassium (5-chlorothiophen-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro and trifluoroborate positions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Cross-Coupling Reactions
One of the primary applications of potassium (5-chlorothiophen-2-yl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles such as halides or triflates. The trifluoroborate group serves as a stable boron source, facilitating the coupling process under mild conditions1.
Table 1: Comparison of Cross-Coupling Reactions Using Potassium Trifluoroborates
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd catalyst, base | Up to 95 | |
| Negishi Coupling | Zn catalyst | 85 | |
| Stille Coupling | Sn reagent | 75 |
2.2 Photoredox Catalysis
Recent studies have highlighted the use of this compound in photoredox catalysis. It acts as a radical precursor, enabling radical-radical coupling reactions under visible light irradiation. This method has been shown to produce various substituted ketones and alcohols efficiently without the need for transition metals1.
Applications in Materials Science
This compound is also explored in materials science for its role in synthesizing conductive polymers and organic electronic materials. Its ability to form stable complexes with various substrates allows for the development of new materials with tailored electronic properties.
Table 2: Properties of Conductive Polymers Synthesized with Trifluoroborates
| Polymer Type | Conductivity (S/cm) | Application Area |
|---|---|---|
| Polythiophene | 0.1 | Organic Electronics |
| Poly(3,4-ethylenedioxythiophene) | 0.01 | Solar Cells |
Medicinal Chemistry Applications
The versatility of this compound extends into medicinal chemistry, where it is utilized in the synthesis of biologically active compounds. Its role in forming complex molecular architectures can lead to potential drug candidates targeting various diseases.
Case Study: Synthesis of Anticancer Agents
In a notable study, this compound was employed to synthesize a series of anticancer agents through a multi-step synthetic route involving cross-coupling reactions with various electrophiles2. This approach allowed for the rapid generation of diverse chemical libraries for biological screening.
Mechanism of Action
The mechanism by which Potassium (5-chlorothiophen-2-yl)trifluoroborate exerts its effects involves its participation in cross-coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of the trifluoroborate group and the subsequent formation of the desired products.
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₄H₂BClF₃S
- CAS Registry Number : 1190883-05-6
- Structure : Features a thiophene ring substituted with a chlorine atom at the 5-position and a trifluoroborate group at the 2-position (Figure 1). The trifluoroborate moiety enhances stability compared to boronic acids, making it suitable for multi-step syntheses .
Key Properties :
- Predicted Collision Cross-Section (CCS) : Ranges from 128.7 Ų ([M-H]⁻) to 140.5 Ų ([M+Na]+), indicating moderate molecular size and polarity .
- Solubility: Limited data, but analogous potassium trifluoroborates (e.g., pyrimidinyl derivatives) exhibit solubility in polar solvents like water .
- Applications : Used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl frameworks in pharmaceuticals and materials .
Structural Analogues
Potassium (2-chloropyrimidin-5-yl)trifluoroborate (CAS 1245906-70-0)
- Molecular Formula : ClC₄H₃N₂BF₃K
- Key Differences :
- Applications : Cross-coupling reactions for drug intermediates (e.g., kinase inhibitors) .
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
- Molecular Formula : C₇H₃BClF₆K
- Key Differences :
- Applications : Synthesis of fluorinated aromatic compounds for agrochemicals .
Potassium 5-formyl-2-thiophenetrifluoroborate
- Key Differences: Substituent: Aldehyde (-CHO) group (vs. -Cl), enabling post-functionalization (e.g., condensation or reduction). Reactivity: The formyl group participates in oxazoline formation via condensation with amino alcohols .
Comparison :
- Pyrimidinyl Derivative : Requires (5-chloropyrimidin-2-yl)lithium intermediate, which is more air-sensitive than thiophene-based precursors .
- Acyltrifluoroborates : Synthesized via deprotonation of vinyl ethers, avoiding rearrangement pathways seen in boronic acids .
Stability and Reactivity
Biological Activity
Potassium (5-chlorothiophen-2-yl)trifluoroborate is a compound that has garnered attention in the field of organic synthesis, particularly for its role in cross-coupling reactions. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Overview of this compound
This compound is a potassium salt of a trifluoroborate derived from 5-chlorothiophene. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling mechanisms.
The biological activity of potassium trifluoroborates, including this compound, primarily stems from their ability to act as nucleophiles in cross-coupling reactions. This property enables them to form complex organic molecules that can exhibit biological activity.
- Nucleophilicity Enhancement : The presence of the trifluoroborate group enhances the nucleophilicity of the compound, allowing it to participate effectively in various reactions, including those involving electrophilic substrates .
- Cross-Coupling Reactions : These compounds are particularly useful in Suzuki-Miyaura coupling reactions, where they can couple with aryl halides to form biaryl compounds that may have significant biological implications .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds synthesized using this compound:
- Study on Antiparasitic Activity : A study investigated the use of various organotrifluoroborates in synthesizing nucleoside analogs with antiparasitic properties against Trypanosoma cruzi and Leishmania species. The results indicated that certain derivatives showed potent activity with low cytotoxicity towards mammalian cells. For instance, aminopurinol derivatives demonstrated a significant selectivity index against T. cruzi compared to traditional treatments like allopurinol .
- Synthesis of Enantioenriched Compounds : Research has shown that potassium trifluoroborates can be utilized to synthesize enantioenriched compounds through copper-catalyzed reactions. These compounds exhibited promising biological activities due to their enhanced stereochemical properties, which are crucial for drug efficacy .
Table 1: Biological Activity Data of Selected Trifluoroborate Derivatives
Q & A
Q. What are the optimal conditions for synthesizing Potassium (5-chlorothiophen-2-yl)trifluoroborate, and how does solvent choice impact yield?
The synthesis typically involves reacting 5-chlorothiophen-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) in a polar aprotic solvent (e.g., THF or dimethoxyethane). Evidence from analogous trifluoroborates suggests that maintaining anhydrous conditions and temperatures between 0–25°C prevents premature hydrolysis . Solvent choice significantly affects crystallinity: THF yields higher purity, while aqueous THF (10:1 THF/H₂O) improves solubility and reduces side reactions . Post-synthesis, recrystallization from acetone/water mixtures enhances purity (>95%) .
Q. How does this compound perform in Suzuki-Miyaura (SM) couplings compared to its boronic acid counterpart?
Trifluoroborates generally exhibit superior stability and reduced protodeboronation compared to boronic acids. In SM couplings, trifluoroborates require aqueous solvent systems (e.g., THF/H₂O) and bases like K₂CO₃ or Cs₂CO₃ to hydrolyze into reactive boronic acid intermediates . For example, couplings with aryl bromides achieve >95% yield in THF/H₂O, whereas boronic acids under identical conditions produce more side products (e.g., homocoupling or oxidation) . The fluoride released during hydrolysis also stabilizes palladium catalysts, enhancing turnover .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoroborate species (δ ≈ -134 to -138 ppm) from hydrolyzed boronic acids (δ ≈ -120 ppm) .
- ¹¹B NMR : Confirms the trifluoroborate structure (δ ≈ 3–5 ppm for [RBF₃]⁻) versus boronate intermediates (δ ≈ 18–20 ppm) .
- Mass Spectrometry : HRMS (ESI⁻) verifies the molecular ion ([C₄H₂ClSBF₃K]⁻) and detects hydrolysis products .
Advanced Research Questions
Q. How do endogenous fluoride and boronic acid influence the reaction mechanism in SM couplings?
Fluoride released during trifluoroborate hydrolysis activates palladium catalysts by forming Pd-F intermediates, which accelerate oxidative addition and transmetalation steps . Concurrently, the transient boronic acid (generated in situ) participates in transmetalation. However, excess fluoride can inhibit the reaction by sequestering Pd(0) or forming unreactive [PdF₄]²⁻ species. Optimal base stoichiometry (e.g., 3 eq. K₂CO₃) balances hydrolysis and fluoride levels, maximizing catalytic efficiency .
Q. How can researchers address contradictions in reaction yields between different solvent systems?
Contradictions often arise from solvent-dependent hydrolysis rates and catalyst stability. For example:
- Toluene/H₂O (3:1) : Hydrolysis is incomplete, leading to low conversion (55% protodeboronation vs. 32% coupling) due to poor boronic acid solubility .
- THF/H₂O (10:1) : Rapid hydrolysis and improved boronic acid solubility drive coupling yields >95% .
Troubleshooting involves monitoring hydrolysis via ¹⁹F NMR and adjusting solvent polarity or base strength (e.g., switching to Cs₂CO₃ for less polar substrates) .
Q. What strategies mitigate side reactions in SM couplings with electron-deficient aryl partners?
Electron-deficient aryl halides (e.g., nitro-substituted) may undergo competitive C–F activation or β-hydride elimination. Mitigation strategies include:
- Catalyst Selection : Use Pd(OAc)₂ with SPhos or RuPhos ligands to suppress undesired pathways .
- Additives : KI (1–2 eq.) facilitates oxidative addition, while ascorbic acid minimizes Pd black formation .
- Temperature Control : Lower temperatures (40–60°C) reduce decomposition of sensitive intermediates .
Q. How does the chlorothiophene moiety influence reactivity in cross-coupling versus other aryltrifluoroborates?
The electron-withdrawing chlorine and sulfur atom in the thiophene ring enhance electrophilicity, accelerating transmetalation but increasing susceptibility to oxidation. Comparative studies with phenyltrifluoroborates show:
- Faster Coupling Rates : Reactions complete in 2–4 hours vs. 6–8 hours for non-heteroaromatic analogs .
- Oxidation Sensitivity : The thiophene ring requires inert atmospheres (N₂/Ar) to prevent sulfone formation .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
